N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide
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Overview
Description
N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide: is an organic compound that features a thiazole ring, a piperidine ring, and a cinnamamide moiety
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, again depending on the specific biological activity they exhibit .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .
Cellular Effects
Some thiazole derivatives have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.
Formation of Cinnamamide Moiety: The cinnamamide moiety is introduced through the reaction of cinnamic acid or its derivatives with amines.
Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cinnamamide moiety, converting the double bond to a single bond, or at the thiazole ring, reducing it to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced cinnamamide or thiazolidine derivatives.
Substitution: Substituted thiazole or piperidine derivatives.
Scientific Research Applications
Chemistry: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering new avenues for the treatment of diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
- N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- N-(1-(thiazol-2-yl)piperidin-4-yl)phenylacetamide
- N-(1-(thiazol-2-yl)piperidin-4-yl)nicotinamide
Comparison: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide is unique due to the presence of the cinnamamide moiety, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(7-6-14-4-2-1-3-5-14)19-15-8-11-20(12-9-15)17-18-10-13-22-17/h1-7,10,13,15H,8-9,11-12H2,(H,19,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZXDRJLBNYDPX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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